3,5-Dichlorophthalic acid
Overview
Description
3,5-Dichlorophthalic Acid (CAS# 25641-98-9) is a useful research chemical . It has a molecular weight of 235.02 and a molecular formula of C8H4Cl2O4 .
Molecular Structure Analysis
The molecular structure of this compound is confirmed by NMR, IR, and MS spectra analyses . Density–functional theory (DFT) studies are performed using (DFT/B3LYP) with the 6-311G (d, p) basis sets to recognize different chemical and physical features of the target compounds .
Chemical Reactions Analysis
The preparation of this compound involves the reaction of polychlorophthalimides with zinc and a base in an aqueous solution to yield the product this compound or salts thereof .
Scientific Research Applications
1. Boric-Acid-Functional Lanthanide Metal-Organic Frameworks
3,5-Dichlorophthalic acid derivatives play a role in the synthesis of boric-acid-functional lanthanide metal-organic frameworks (LMOFs). These LMOFs are used for selective ratiometric fluorescence detection of fluoride ions, offering a novel approach to sensing applications (Yang, Wang, Wang, & Yin, 2017).
2. Chemical Reactivity in Industry
In industrial applications, derivatives like 4,5-dichlorophthalic anhydride show reactivity towards various nucleophiles, leading to the production of carboxylic acid derivatives. This reactivity is significant in fields like the chemical, plastic, agrochemical, and pharmaceutical industries (Abuelizz, Bakheit, Marzouk, Abdellatif, & Al-Salahi, 2022).
3. Synthesis and Polymerization for Photovoltaic Applications
Derivatives of this compound are used in the synthesis and polymerization of materials like dithiophthalides, leading to the development of soluble poly(isothianaphthene). These materials have potential applications in photovoltaics due to their light-harvesting properties and photoinduced charge generation (Połeć, Henckens, Goris, Nicolas, Loi, Adriaensens, Lutsen, Manca, Vanderzande, & Sariciftci, 2003).
4. Synthesis of Dichlorophthalonitrile
The synthesis of 4,5-dichlorophthalonitrile from 4,5-dichlorophthalic acid demonstrates its utility in creating intermediates for further chemical processing. This process involves steps like dehydration, imidization, and ammonolysis (Wang, 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds, such as phthalic acid derivatives, interact with various nucleophiles .
Mode of Action
It’s known that similar compounds, such as 4,5-dichlorophthalic anhydride, react with several nucleophiles, including thiosemicarbazide and different amines, to produce carboxylic acid derivatives .
Biochemical Pathways
Similar compounds, such as phthalic acid derivatives, are known to be metabolized into protocatechuate acid and eventually converted to tricarboxylic acid (tca) cycle through meta-cleavage pathway .
Result of Action
It’s known that similar compounds, such as 4,5-dichlorophthalic acid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
It’s known that similar compounds, such as phthalic acid derivatives, can be influenced by environmental factors .
Properties
IUPAC Name |
3,5-dichlorophthalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O4/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBICPKUOCCNWQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560048 | |
Record name | 3,5-Dichlorobenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25641-98-9 | |
Record name | 3,5-Dichlorobenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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